3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is an organic compound with the molecular formula C₂₀H₁₈BrN₃. It is also known by other names such as Dimidium bromide and Trypadine . This compound is notable for its applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide typically involves the reaction of 3,8-diamino-5-methyl-6-phenylphenanthridine with hydrobromic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenanthridinium derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as an indicator in surfactant tests.
Biology: The compound is used in fluorescence studies due to its ability to bind to nucleic acids.
Medicine: It has been investigated for its potential anti-tumor and anti-viral properties.
Industry: It is used in the production of dyes and other chemical products.
Mechanism of Action
The mechanism of action of 3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide involves its interaction with nucleic acids. The compound binds to DNA, which can interfere with various biological processes. This binding is facilitated by the planar structure of the molecule, allowing it to intercalate between DNA base pairs .
Comparison with Similar Compounds
Similar Compounds
Ethidium bromide: Another nucleic acid-binding compound used in molecular biology.
Propidium iodide: Used for staining dead cells in flow cytometry.
Acridine orange: A nucleic acid-selective fluorescent cationic dye.
Uniqueness
3,8-Diamino-5-methyl-6-phenylphenanthridinium bromide dihydrobromide is unique due to its specific structure, which allows it to bind to nucleic acids with high affinity. This property makes it particularly useful in fluorescence studies and as an indicator in various chemical tests .
Properties
CAS No. |
94094-40-3 |
---|---|
Molecular Formula |
C20H20Br3N3 |
Molecular Weight |
542.1 g/mol |
IUPAC Name |
5-methyl-6-phenylphenanthridin-5-ium-3,8-diamine;bromide;dihydrobromide |
InChI |
InChI=1S/C20H17N3.3BrH/c1-23-19-12-15(22)8-10-17(19)16-9-7-14(21)11-18(16)20(23)13-5-3-2-4-6-13;;;/h2-12,22H,21H2,1H3;3*1H |
InChI Key |
HBSQLQYPOGZIKY-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)N.Br.Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.